Dicyclohexyl peroxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

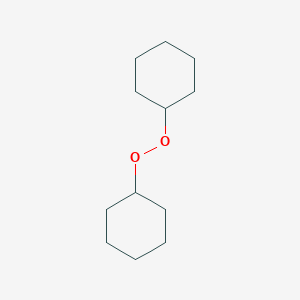

Dicyclohexyl peroxide, also known as this compound, is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Safety

Dicyclohexyl peroxide is known for its thermal stability and ability to generate free radicals upon decomposition. This makes it an effective initiator for polymerization processes. However, it also poses safety risks, such as potential thermal hazards during storage and handling. Understanding these properties is crucial for its application in industrial settings.

Polymerization Initiator

DCP serves as a radical initiator in the polymerization of various monomers, particularly in the production of thermosetting resins and plastics.

- Case Study: In a study on the polymerization of methyl methacrylate (MMA), DCP was utilized to initiate free-radical polymerization, resulting in high molecular weight polymers suitable for coatings and adhesives .

Curing Agent

DCP is extensively used as a curing agent in the formulation of composite materials, especially in the automotive and aerospace industries.

- Application Example: DCP is employed in the curing of epoxy resins used in aircraft components, enhancing mechanical properties and thermal resistance.

Crosslinking Agent

In rubber manufacturing, DCP acts as a crosslinking agent, improving the elasticity and durability of rubber products.

- Research Insight: A study demonstrated that incorporating DCP into rubber formulations significantly increased tensile strength and elongation at break compared to conventional curing agents .

Environmental Considerations

The use of DCP raises environmental concerns due to its potential impact during production and disposal. Regulatory bodies emphasize the importance of managing emissions and waste associated with its use.

化学反応の分析

Acid-Catalyzed Reactions

Dicyclohexyl peroxides undergo structural rearrangements under acidic conditions. For example, 1,1′-dihydroxydicyclohexyl peroxide reacts with acid and additional hydrogen peroxide to form bis(cyclohexylidene peroxide) , a cyclic diperoxide (Fig. 1) .

C6H10OH 2O2H+,H2O2 C6H10)2(O2)2+H2O

Key Mechanistic Steps :

-

Protonation of the peroxide oxygen, enhancing electrophilicity.

-

Nucleophilic attack by peroxide ions, leading to cyclization.

Base-Catalyzed Decomposition

The Kornblum-Delamare reaction governs base-mediated decomposition of dialkyl peroxides. For dicyclohexyl peroxydicarbonate, this involves :

-

Abstraction of an α-hydrogen by the base, forming a carbanion.

-

Elimination of alkoxide, yielding ketones (e.g., cyclohexanone).

C6H11O 2C OBaseC6H10O+C6H11OH

Kinetic Data :

| Base Strength (pKa) | Reaction Rate (k, s⁻¹) |

|---|---|

| Piperidine (11.3) | 0.0025 |

| KOH (15.7) | 0.015 |

Stronger bases accelerate decomposition by facilitating α-hydrogen abstraction .

Thermal Decomposition and Radical Pathways

Dicyclohexyl peroxides decompose exothermically upon heating, generating radicals critical for polymerization and vulcanization .

Thermolysis of Dicyclohexyl Peroxydicarbonate :

C6H11O 2C OΔ2C6H11OCO2∙→2CO2+2C6H11∙

Key Findings :

-

Decomposition Products : Cyclohexane, CO₂, and cyclohexyl esters .

-

Hazard : Violent decomposition above 10°C, exacerbated by amines or metals .

Vulcanization

Dicyclohexyl peroxides act as radical initiators in rubber vulcanization, forming cross-links between polymer chains via radical recombination .

Oxidation Reactions

In the presence of dimethyl sulfoxide (DMSO), peroxides oxidize alcohols to ketones or aldehydes without over-oxidation .

Environmental and Industrial Impact

特性

CAS番号 |

1758-61-8 |

|---|---|

分子式 |

C12H22O2 |

分子量 |

198.3 g/mol |

IUPAC名 |

cyclohexylperoxycyclohexane |

InChI |

InChI=1S/C12H22O2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 |

InChIキー |

FYLJKQFMQFOLSZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OOC2CCCCC2 |

正規SMILES |

C1CCC(CC1)OOC2CCCCC2 |

Key on ui other cas no. |

1758-61-8 |

同義語 |

dicyclohexyl peroxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。